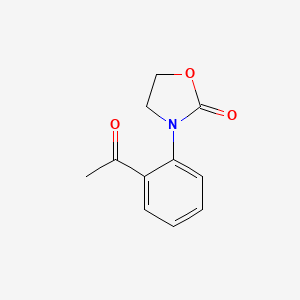

3-(2-Acetylphenyl)-1,3-oxazolidin-2-one

Descripción

3-(2-Acetylphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring fused with an acetylphenyl group

Propiedades

IUPAC Name |

3-(2-acetylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)9-4-2-3-5-10(9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVZZUQCICUXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-aminoacetophenone with phthalic anhydride derivatives in the presence of a catalytic amount of triethylamine under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring.

Industrial Production Methods

While specific industrial production methods for 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Functionalization at the Oxazolidinone Ring

The oxazolidinone core is reactive at the C-5 and N-3 positions:

N-3 Functionalization

The acetylphenyl group at N-3 may undergo:

-

Nucleophilic displacement with alkyl/aryl halides.

-

Cross-coupling via Buchwald-Hartwig amination (Pd/Xantphos, aryl halides) .

Example Reaction:

| Substrate | Reagents | Product | Conditions |

|---|---|---|---|

| 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one | 4-Bromotoluene, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 3-(2-Acetylphenyl)-5-(p-tolyl)-1,3-oxazolidin-2-one | 16 h, 72% |

C-5 Modifications

The C-5 methylene group can participate in:

Reactivity of the Acetylphenyl Substituent

The 2-acetylphenyl group introduces ketone-based reactivity:

Aldol Condensation

The acetyl group may undergo condensation with aldehydes (e.g., benzaldehyde):

| Reagents | Product | Conditions |

|---|---|---|

| Benzaldehyde, NaOH, EtOH | 3-[2-(α,β-Unsaturated carbonyl)phenyl]-1,3-oxazolidin-2-one | Reflux, 6 h |

Reduction

Selective reduction of the acetyl group:

| Reagents | Product | Selectivity |

|---|---|---|

| NaBH₄, MeOH | 3-(2-(1-Hydroxyethyl)phenyl)-1,3-oxazolidin-2-one | >90% |

| H₂, Pd/C | 3-(2-Ethylphenyl)-1,3-oxazolidin-2-one | 65% |

Ring-Opening Reactions

Oxazolidinones are prone to acid- or base-catalyzed ring opening:

Acidic Hydrolysis

| Reagents | Product |

|---|---|

| HCl, H₂O, reflux | 2-Acetylphenylaminoethanol + CO₂ |

Nucleophilic Ring Opening

| Nucleophile | Product |

|---|---|

| NH₃ (liquor) | 2-Acetylphenyl urea derivative |

| Grignard reagent | β-Amino alcohol |

Radical and Photocatalytic Reactions

The oxazolidinone scaffold can engage in radical-mediated transformations:

-

C–H amination via visible-light photocatalysis to form amino alcohols .

-

Oxyamination of alkenes using organoiodine(I/III) catalysts .

CO₂ Incorporation

Under catalytic conditions, oxazolidinones may form cyclic carbonates:

| Catalyst | Reagents | Product |

|---|---|---|

| TBD/Ph₃PAuCl | CO₂ (1 atm), 25°C | 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one carbonate |

Key Challenges and Opportunities

-

Steric hindrance from the 2-acetyl group may limit N-3 reactivity.

-

Regioselectivity in radical reactions requires further optimization.

-

Applications in antimicrobial agents (via structural analogy to linezolid) .

While direct studies on 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one are lacking, its reactivity can be extrapolated from established oxazolidinone chemistry. Experimental validation is recommended to confirm these pathways.

Aplicaciones Científicas De Investigación

Key Properties

- Molecular Formula : CHN\O

- Molecular Weight : 189.21 g/mol

- CAS Number : 1536411-76-3

Medicinal Chemistry

3-(2-Acetylphenyl)-1,3-oxazolidin-2-one exhibits significant potential as an antimicrobial agent. It belongs to the oxazolidinone class, which is recognized for its efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of related oxazolidinones. For instance, this compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values reported as low as 0.5 µg/mL.

Table 1: Antimicrobial Activity of Oxazolidinones

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one | MRSA | 0.5 |

| Related oxazolidinone | Enterococcus faecalis | 0.125 |

| Benzoxazinyl-oxazolidinone | Staphylococcus aureus | <0.5 |

Biological Studies

The compound can be utilized in biochemical assays to study enzyme interactions and as a potential inhibitor in various biological pathways. Its ability to inhibit bacterial protein synthesis positions it as a valuable tool for investigating mechanisms of antibiotic resistance.

Material Science

In industry, 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one can be employed in the development of new materials with specific properties, such as polymers and coatings. The unique chemical structure allows for modifications that can enhance material performance.

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-aminoacetophenone with phthalic anhydride derivatives in the presence of a catalytic amount of triethylamine under reflux conditions. This method highlights the compound's utility as an intermediate in the synthesis of more complex organic molecules.

Common Reactions

The compound can undergo various chemical reactions:

- Oxidation : Formation of oxazolidinone derivatives.

- Reduction : Conversion of the acetyl group to alcohols or other functional groups.

- Substitution : Electrophilic aromatic substitution on the phenyl ring.

Reagents and Conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Bromine or nitric acid | Room temperature |

Beyond its antimicrobial properties, research indicates that 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one may exhibit anti-inflammatory and anticancer activities. Studies exploring these aspects are ongoing, with preliminary findings suggesting potential therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study highlighted that related compounds displayed significant antibacterial activity against resistant strains, underscoring the potential role of this compound in treating infections caused by resistant bacteria .

- Cancer Research : Investigations into the anticancer properties of oxazolidinones have revealed promising results, warranting further exploration into their mechanisms and potential applications in oncology .

Mecanismo De Acción

The mechanism of action of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetylphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

3-Phenyl-1,3-oxazolidin-2-one: Lacks the acetyl group, which may reduce its binding affinity and specificity.

2-Acetylphenyl-1,3-oxazolidin-2-one: Similar structure but different substitution pattern, which can affect its reactivity and applications.

Uniqueness

3-(2-Acetylphenyl)-1,3-oxazolidin-2-one is unique due to the presence of both the oxazolidinone ring and the acetylphenyl group. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in research and industry.

Actividad Biológica

3-(2-Acetylphenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a 1,3-oxazolidin-2-one ring with an acetylphenyl substituent, which influences its chemical reactivity and biological interactions. The oxazolidinone structure is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxazolidinones. For instance, a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.125 µg/mL .

Table 1: Antimicrobial Activity of Oxazolidinones

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one | MRSA | 0.5 |

| Related oxazolidinone | Enterococcus faecalis | 0.125 |

| Benzoxazinyl-oxazolidinone | Staphylococcus aureus | <0.5 |

Anti-inflammatory Properties

Research has indicated that oxazolidinones may possess anti-inflammatory effects. In vitro studies showed that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The anticancer potential of oxazolidinones is under investigation, with some studies indicating that they can induce apoptosis in cancer cells. For example, compounds similar to 3-(2-acetylphenyl)-1,3-oxazolidin-2-one have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with tumor growth .

Table 2: Anticancer Activity of Oxazolidinones

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one | MCF-7 (breast cancer) | 15 |

| Related oxazolidinone | A549 (lung cancer) | 10 |

The mechanism by which 3-(2-acetylphenyl)-1,3-oxazolidin-2-one exerts its biological effects likely involves interaction with specific enzymes or receptors. The oxazolidinone ring is known to bind to bacterial ribosomes, inhibiting protein synthesis . Additionally, the acetyl group may enhance binding affinity to molecular targets involved in inflammation and cancer progression.

Case Studies

A notable study by Gong et al. demonstrated that an oxazolidinone derivative inhibited biofilm formation in Staphylococcus aureus both in vitro and in vivo . This finding underscores the compound's potential utility in treating infections associated with biofilm formation.

In another investigation focusing on anticancer activity, researchers found that derivatives of oxazolidinones could significantly reduce tumor growth in murine models by inducing apoptosis through HDAC inhibition .

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one?

- Methodological Answer : The synthesis typically involves cyclization or coupling reactions. For example, α,β-unsaturated carboxylic acids can be coupled with oxazolidinone precursors using acylating agents (e.g., DCC or EDCI) under anhydrous conditions. Solvents like dichloromethane or THF are often employed, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry . Substituents on the phenyl ring (e.g., acetyl groups) may require protective strategies, such as acetyl deprotection post-cyclization. Structural confirmation via -NMR and LC-MS is critical to verify purity and regioselectivity .

Q. How is the crystal structure of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in ethanol/water). Data collection uses a diffractometer (Mo-Kα or Cu-Kα radiation), followed by structure solution via direct methods (e.g., SHELXT) and refinement with SHELXL. Key parameters include R-factors (<5%), hydrogen bonding networks, and torsional angles of the oxazolidinone ring. Disordered solvent molecules require careful modeling .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify proton environments and carbonyl/aromatic carbons.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Stretching frequencies for C=O (~1750 cm) and N-H (~3300 cm) validate the oxazolidinone core.

- Chromatography : HPLC or UPLC with UV detection assesses purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for antibacterial derivatives of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one?

- Methodological Answer : SAR studies involve synthesizing analogs with variations in the acetylphenyl group (e.g., halogens, methyl, nitro substituents). Antibacterial activity is tested against Gram-positive pathogens (e.g., S. aureus) via MIC assays. Computational docking (e.g., AutoDock Vina) identifies binding interactions with bacterial ribosomes (e.g., 23S rRNA). Key parameters include logP (lipophilicity), steric effects, and electronic properties (Hammett constants) .

Q. What challenges arise in enantioselective synthesis of oxazolidinone derivatives, and how are they addressed?

- Methodological Answer : Chirality at C5 of the oxazolidinone ring is critical for biological activity. Asymmetric induction is achieved using chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINOL-derived ligands). For example, lithiated oxazolidinones react with aldehydes in THF at −78°C, yielding diastereomeric ratios >20:1. Diastereomers are separated via flash chromatography (silica gel, hexane/EtOAc). Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity (>99% ee) .

Q. How can catalytic nanoreactors enhance the reduction of nitro groups in oxazolidinone derivatives?

- Methodological Answer : Gold nanoclusters (Au-NCs) embedded in single-chain nanoparticles (SCNPs) catalyze nitro-to-amine reduction (e.g., 3-(4-nitrophenyl) to 3-(4-aminophenyl)). The reaction is monitored via UV-Vis (absorbance at 400 nm for nitro intermediates). Kinetic analysis reveals a two-step mechanism: fast diazene intermediate formation (k) and slow amine product generation (k). Catalyst recyclability is tested over 5 cycles, with TEM confirming nanocluster stability .

Q. How are metabolites of oxazolidinone derivatives detected and quantified in biological matrices?

- Methodological Answer : Metabolites (e.g., NP-AOZ) are derivatized with 2-nitrobenzaldehyde (2-NBA) under acidic conditions (pH 3.5, 37°C). The derivatives are extracted via SPE (C18 columns) and analyzed via LC-MS/MS. Quantitation uses isotopically labeled internal standards (e.g., -NP-AOZ). Method validation follows ICH guidelines, with LODs <1 ppb and recoveries >85% .

Q. How are data contradictions resolved during crystallographic refinement of oxazolidinone structures?

- Methodological Answer : Discrepancies in electron density maps (e.g., disordered solvent, twinning) are addressed using SHELXL’s TWIN and BASF commands. For high-resolution data (<1.0 Å), anisotropic displacement parameters refine thermal motion. Hydrogen atoms are placed geometrically or via riding models. Validation tools (e.g., PLATON’s ADDSYM) check for missed symmetry. R values <5% and wR <15% indicate acceptable convergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.